3-(3,3-dimethyl-2-oxobutyl)-1-propyl-1H-1,3-benzodiazol-3-ium bromide
Description
Chemical Structure and Properties The compound 3-(3,3-dimethyl-2-oxobutyl)-1-propyl-1H-1,3-benzodiazol-3-ium bromide (systematic IUPAC name) is a quaternary ammonium salt characterized by a benzodiazolium core substituted with a propyl group at the 1-position and a 3,3-dimethyl-2-oxobutyl chain at the 3-position. The bromide anion balances the positive charge on the nitrogen-containing heterocycle. Its molecular formula is C₁₇H₂₅BrN₂O, with an average molecular mass of 353.304 g/mol and a monoisotopic mass of 352.115026 Da .
Properties
IUPAC Name |
3,3-dimethyl-1-(3-propylbenzimidazol-1-ium-1-yl)butan-2-one;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N2O.BrH/c1-5-10-17-12-18(11-15(19)16(2,3)4)14-9-7-6-8-13(14)17;/h6-9,12H,5,10-11H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUFHNDXGTXPQY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=[N+](C2=CC=CC=C21)CC(=O)C(C)(C)C.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dimethyl-2-oxobutyl)-1-propyl-1H-1,3-benzodiazol-3-ium bromide typically involves the reaction of 3,3-dimethyl-2-oxobutyric acid with a suitable benzodiazole derivative under controlled conditions. The reaction is often carried out in the presence of a strong acid or base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation of 3,3-dimethyl-2-hydroxybutyric acid in a basic aqueous medium, using oxygen and a palladium catalyst. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3,3-dimethyl-2-oxobutyl)-1-propyl-1H-1,3-benzodiazol-3-ium bromide undergoes various chemical reactions, including:
Oxidation: Conversion of the oxo group to a carboxylic acid.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Halogenation or alkylation at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Oxygen in the presence of a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products
Oxidation: 3,3-dimethyl-2-oxobutyric acid.
Reduction: 3,3-dimethyl-2-hydroxybutyl derivative.
Substitution: Halogenated or alkylated benzodiazole derivatives.
Scientific Research Applications
3-(3,3-dimethyl-2-oxobutyl)-1-propyl-1H-1,3-benzodiazol-3-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,3-dimethyl-2-oxobutyl)-1-propyl-1H-1,3-benzodiazol-3-ium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in the Benzimidazolium Family
Compound A : 3-(3,3-Dimethyl-2-oxobutyl)-1-methyl-2-propyl-3H-benzimidazol-3-ium Bromide
- Molecular Formula : C₁₇H₂₅BrN₂O (identical to the target compound) .
- Key Differences :
- Substituents : The 1-position is methyl instead of propyl.
- Isomeric Variation : The benzimidazolium core in Compound A has a methyl group at the 2-position, altering steric and electronic properties.
- The 2-propyl substituent in Compound A introduces additional steric hindrance, which may influence reactivity in catalytic or binding applications.
Compound B : 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium Bromide
- Molecular Formula : C₁₁H₁₂Br₂N₂ .
- Key Differences :
- Core Structure : Imidazolium ring (smaller, 5-membered) vs. benzimidazolium (larger, fused benzene-imidazole system).
- Substituents : A bromobenzyl group replaces the 3,3-dimethyl-2-oxobutyl chain.
- Impact on Properties: The imidazolium core in Compound B has reduced aromaticity compared to benzimidazolium, affecting stability and π-π interactions.
Physicochemical and Functional Comparisons
Table 1: Comparative Data for Selected Benzimidazolium/Imidazolium Bromides
Key Observations :
- Steric Effects: The propyl group in the target compound enhances hydrophobicity, which may improve partitioning into lipid bilayers or nonpolar solvents.
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